

physicochemical properties of 2-Butylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Butylphenol

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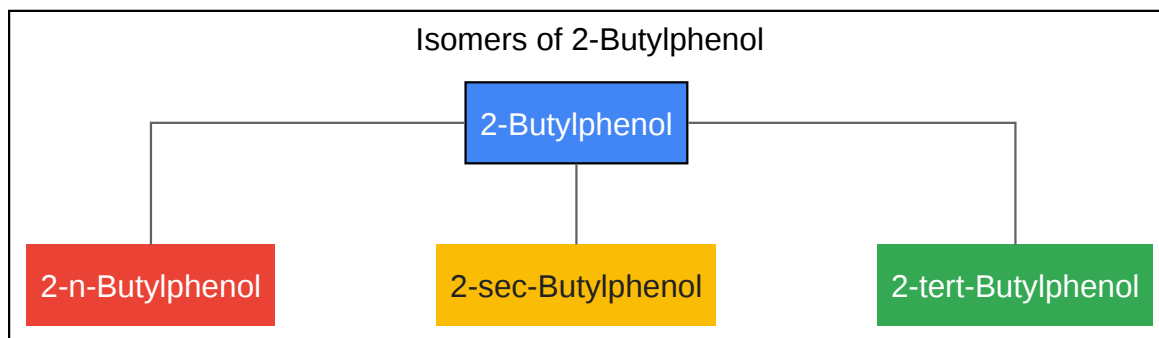
An In-depth Technical Guide to the Physicochemical Properties of **2-Butylphenol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Butylphenol**. Due to the existence of different isomers based on the butyl group at the second position, this guide will cover 2-n-butylphenol, 2-sec-butylphenol, and 2-tert-butylphenol to ensure clarity and provide a comparative reference. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Isomers of 2-Butylphenol

The term "**2-Butylphenol**" can refer to several isomers depending on the structure of the butyl group attached to the phenol ring at the ortho position. Understanding these isomers is critical for accurate research and application. The primary isomers are 2-n-butylphenol, 2-sec-butylphenol, and 2-tert-butylphenol.



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Caption: Logical relationship of **2-Butylphenol** isomers.

Physicochemical Properties

The following sections detail the fundamental physicochemical characteristics of each isomer. These properties are crucial for understanding their behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of 2-n-Butylphenol

Property	Value	References
Molecular Formula	C10H14O	[1] [2] [3]
Molecular Weight	150.22 g/mol	[1] [2]
Appearance	Colorless to pale yellow clear liquid	[4]
Melting Point	-20 °C	[1] [4]
Boiling Point	233-235 °C at 760 mmHg	[1] [4]
Density	Not explicitly found	
Vapor Pressure	0.036 mmHg at 25 °C (estimated)	[4]
Water Solubility	276.4 mg/L at 25 °C (estimated)	[4]
pKa	Not explicitly found	
LogP (o/w)	3.491 (estimated)	[4]

Table 2: Physicochemical Properties of 2-sec-Butylphenol

Property	Value	References
Molecular Formula	C10H14O	[5]
Molecular Weight	150.22 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[5][6]
Melting Point	12 °C	[7][8]
Boiling Point	226-228 °C	[7][8]
Density	0.982 g/mL at 25 °C	[7][8]
Vapor Pressure	0.03 mmHg at 20 °C	[7][8]
Water Solubility	Insoluble; <0.1 g/100 mL at 20 °C	[6][7][9]
pKa	10.36 (Predicted)	[7]
LogP (o/w)	3.0 at 20 °C / 3.27	[7][9]
Refractive Index	n _{20/D} 1.522	[7][8]

Table 3: Physicochemical Properties of 2-tert-Butylphenol

Property	Value	References
Molecular Formula	C10H14O	[10]
Molecular Weight	150.22 g/mol	[11][12]
Appearance	Colorless oil or liquid	[10]
Melting Point	-7 °C	[11][10][12]
Boiling Point	224 °C	[11][10][12]
Density	0.978 g/mL at 25 °C	[10][12]
Vapor Pressure	0.05 mmHg at 20 °C	[11][12]
Water Solubility	0.23 g/100 mL at 20 °C; 0.97 g/L	[11][13][14]
pKa	10.62 at 25 °C	[11][15]
LogP (o/w)	3.31	[11][13][16]
Refractive Index	n ₂₀ /D 1.523	[11][12]

Experimental Protocols

Accurate determination of physicochemical properties is essential for reliable research and development. This section outlines generalized methodologies for key experiments applicable to phenolic compounds.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity.

- Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.
- Procedure:
 - A small, finely powdered sample of the solid **2-butylphenol** isomer (if applicable, e.g., 2-sec-butylphenol can be solid below 12°C) is packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
- The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For pure compounds, this range is typically narrow.

Boiling Point Determination

- Apparatus: Distillation flask, condenser, thermometer, heating mantle.
- Procedure:
 - A sample of the **2-butylphenol** isomer is placed in the distillation flask with a few boiling chips.
 - The apparatus is assembled for simple distillation. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
 - The liquid is heated gently.
 - The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature at which the liquid condenses on the thermometer.

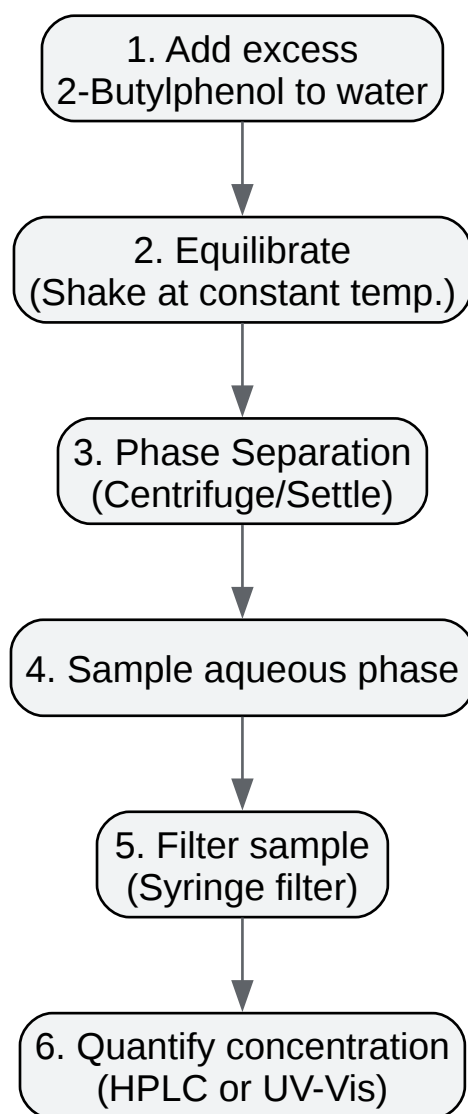
Density Determination (Pycnometer Method)

- Apparatus: Pycnometer (a flask with a specific, known volume), analytical balance, thermostat.
- Procedure:
 - The empty, clean, and dry pycnometer is weighed (m_1).

- The pycnometer is filled with distilled water and placed in a thermostat at a constant temperature (e.g., 25 °C) until the water level is constant. It is then dried on the outside and weighed (m_2).
- The pycnometer is emptied, dried, and filled with the liquid **2-butylphenol** sample.
- The filled pycnometer is brought to the same constant temperature in the thermostat, dried, and weighed (m_3).
- The density (ρ) is calculated using the formula: $\rho = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$, where ρ_{water} is the known density of water at the experimental temperature.

Water Solubility (Shake-Flask Method)

This method determines the saturation concentration of a compound in water.



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Caption: Experimental workflow for water solubility determination.

- Procedure:
 - An excess amount of **2-butylphenol** is added to a known volume of distilled water in a flask.
 - The flask is sealed and agitated (e.g., on a shaker) in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- After shaking, the suspension is allowed to stand to let the undissolved compound settle. Centrifugation can be used to accelerate phase separation.
- A sample of the supernatant (the aqueous layer) is carefully withdrawn.
- The sample is filtered through a syringe filter (e.g., 0.45 μm) to remove any remaining undissolved micro-particles.
- The concentration of **2-butylphenol** in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, against a pre-prepared calibration curve.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of the phenolic hydroxyl group.

- Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.
- Procedure:
 - A known amount of the **2-butylphenol** isomer is dissolved in a suitable solvent mixture (e.g., water-ethanol, as phenols have limited water solubility).
 - A standardized solution of a strong base (e.g., NaOH) is used as the titrant.
 - The pH of the solution is monitored with the pH meter as the base is added incrementally from the burette.
 - The pH is recorded after each addition of titrant.
 - A titration curve is generated by plotting pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point (the point at which half of the phenol has been neutralized). This can be found from the midpoint of the steepest part of the titration curve.

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- To cite this document: BenchChem. [physicochemical properties of 2-Butylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3051182#physicochemical-properties-of-2-butylphenol]

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